Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 2-(1H-Pyrazol-1-yl)ethanamine
The target compound (MW 247.29) possesses a molecular weight 122% larger than the unsubstituted comparator 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5, MW 111.15) . This mass increase is accompanied by a substantial rise in predicted lipophilicity (estimated ΔcLogP ≈ +1.5–2.0 log units attributable to the 3,4-dimethoxyphenyl ring system) and an increase in topological polar surface area by approximately 40 Ų due to the two additional methoxy oxygen atoms . The combined effect shifts the compound into a physicochemical space more consistent with CNS-drug-like oral bioavailability parameters (MW < 300, tPSA < 90 Ų) while retaining hydrogen-bond acceptor capacity for target engagement.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 247.29 g/mol; estimated cLogP ≈ 1.5–2.5 (predicted range); H-bond acceptors = 4 |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)ethanamine: MW = 111.15 g/mol; cLogP ≈ 0.26; H-bond acceptors = 2 |
| Quantified Difference | ΔMW = +136.14 g/mol (+122%); estimated ΔcLogP ≈ +1.2–2.2; ΔHBA = +2 |
| Conditions | Predicted/calculated physicochemical parameters; experimental cLogP not available for target compound |
Why This Matters
The 3,4-dimethoxyphenyl group provides a substantial increase in lipophilic binding surface without exceeding drug-likeness thresholds, offering a differentiated starting point for lead optimization compared to the minimal unsubstituted analog.
